2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide
Description
2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a benzenesulfonyl group attached to a methylamino moiety, which is further connected to an acetamide group bearing a 1,3-benzodioxol-5-yl substituent.
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-18(24(20,21)13-5-3-2-4-6-13)10-16(19)17-12-7-8-14-15(9-12)23-11-22-14/h2-9H,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAXKYHJGQQQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide typically involves the following steps:
Formation of the benzenesulfonyl chloride intermediate: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Nucleophilic substitution: The benzenesulfonyl chloride reacts with methylamine to form benzenesulfonyl(methyl)amine.
Acylation: The benzenesulfonyl(methyl)amine is then acylated with 2-bromo-N-(1,3-benzodioxol-5-yl)acetamide under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl moiety, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfinamide or sulfenamide derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s ability to maintain a favorable pH, leading to cell death. The molecular targets include the active site of carbonic anhydrase IX, where the sulfonamide group binds and inhibits enzyme activity .
Comparison with Similar Compounds
- 2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide
- Benzenesulfonamide derivatives containing thiazol-4-one scaffold
Comparison:
- Uniqueness: 2-[benzenesulfonyl(methyl)amino]-N-(1,3-benzodioxol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities.
- Activity: Compared to other benzenesulfonamide derivatives, this compound shows higher selectivity and potency against certain cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
